2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4,6-dichloro-2-[di(propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O2/c1-5(2)16(6(3)4)11-14-8(12)7(10(17)18)9(13)15-11/h5-6H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNSPAYIDLWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC(=C(C(=N1)Cl)C(=O)O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154224 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-86-2 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[bis(1-methylethyl)amino]-4,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid (commonly referred to as the compound) is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 75481337
- IUPAC Name : 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid
This structure features a dichloropyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid typically involves multi-step synthetic routes that include chlorination and amination processes. The general synthetic pathway can be summarized as follows:
- Preparation of the Pyrimidine Core : Starting from appropriate malonic esters and guanidine derivatives.
- Chlorination : Introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
- Amination : Reaction with bis(propan-2-yl)amine to form the final compound.
Anticancer Activity
Recent studies have demonstrated that compounds related to 4,6-dichloropyrimidines exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. Key findings include:
- Cytotoxicity Assay : The compound exhibited dose-dependent cytotoxicity in A549 cells with an IC50 value comparable to standard chemotherapeutic agents like cisplatin.
- Mechanism of Action : The anticancer activity is believed to be mediated through induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid | A549 | 15 | |
| Cisplatin | A549 | 10 |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against various pathogens. Studies have shown:
- Broad-Spectrum Activity : Effective against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The compound showed low MIC values against resistant strains, indicating potent antimicrobial properties.
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, the compound has been investigated for other pharmacological activities:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro.
Case Studies
- Anticancer Study : A study conducted on a series of pyrimidine derivatives highlighted the role of substituents in enhancing anticancer activity. The presence of bulky groups like bis(propan-2-yl)amino was associated with increased cytotoxicity in cancer cells compared to simpler derivatives .
- Antimicrobial Evaluation : Another investigation assessed various derivatives against resistant bacterial strains. The results indicated that modifications at the pyrimidine ring significantly influenced antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
The compound has been identified as a precursor for the synthesis of antiviral agents. Specifically, derivatives of 4,6-dichloropyrimidine have been reported to exhibit antiviral properties, making them valuable in the development of treatments for viral infections. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been utilized in the production of antiviral nucleotide derivatives, which are crucial for combating viral diseases .
Anticancer Potential:
Research has indicated that compounds derived from 4,6-dichloropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For example, molecular hybrids incorporating 4-amino-6-substituted triazines and sulfonamide fragments have demonstrated promising activity against human cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .
Synthesis and Characterization
The synthesis of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid typically involves several key steps:
- Cyclization : Starting with aminomalonic esters and guanidine or its salts, cyclization occurs in the presence of a base to form 2,5-diamino-4,6-dihydroxypyrimidine.
- Chlorination : The resultant compound undergoes chlorination to produce 4,6-dichloropyrimidine.
- Carboxylation : The final step involves reacting the chlorinated pyrimidine with an appropriate carboxylic acid to yield the desired product .
The biological activity of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid and its derivatives is typically assessed through various assays:
- MTT Assay : This assay measures cell viability by assessing metabolic activity in response to treatment with the compound.
- Apoptosis Assays : Methods such as flow cytometry are employed to determine the induction of apoptosis in treated cancer cells.
Case Studies
Several studies have documented the efficacy of compounds derived from 4,6-dichloropyrimidine in clinical and preclinical settings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HCT-116 cells with IC50 values indicating potent activity. |
| Study B | Showed that derivatives exhibited antiviral activity against specific viral strains, highlighting their therapeutic potential. |
| Study C | Explored the structure-activity relationship (SAR) of various derivatives, identifying key modifications that enhance biological activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid can be contextualized by comparing it to related pyrimidine and pyridine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
The carboxylic acid group enhances solubility in polar solvents (e.g., water, ethanol) relative to nitrile- or ethyl-substituted derivatives, which are more lipophilic .
Biological and Synthetic Relevance: Carboxamide (CAS 911461-47-7) and carboxylic acid derivatives exhibit stronger hydrogen-bonding capabilities, making them preferable in interactions with biological targets or as intermediates in drug synthesis . Simpler analogs like 2-amino-4,6-dichloropyrimidine are more reactive in nucleophilic substitution reactions due to the absence of bulky substituents .
Safety and Handling :
- Chlorinated pyrimidines generally require careful handling, but the carboxylic acid group in the target compound may reduce volatility compared to methyl- or ethyl-substituted variants, altering exposure risks .
Preparation Methods
Cyclization of Aminomalonic Esters with Guanidine
- Aminomalonic esters (e.g., aminomalonic ester hydrochloride) are cyclized with guanidine or its salts in the presence of a base such as sodium methoxide in methanol.
- This reaction yields 2,5-diamino-4,6-dihydroxypyrimidine intermediates.
- The process is typically conducted under reflux conditions for extended periods (e.g., 16 hours) to ensure complete cyclization.
- After cyclization, acidification with HCl gas and solvent removal prepares the intermediate for chlorination.
| Reagent | Amount | Conditions | Outcome |
|---|---|---|---|
| Aminomalonic ester hydrochloride | 25 g (117 mmol) | Methanol, cooled to 10°C | Suspension prepared |
| Sodium methoxide (30% in MeOH) | 21.07 g + 63.2 g | Reflux 16 h | Cyclization to diaminodihydroxypyrimidine |
| Guanidine hydrochloride | 12.55 g (128.7 mmol) | Reflux 16 h | Intermediate formed |
Substitution at Position 2 with Bis(propan-2-yl)amino Group
- The 4,6-dichloropyrimidine intermediate undergoes nucleophilic substitution at position 2 with bis(propan-2-yl)amine.
- This step involves reacting the dichloropyrimidine with bis(propan-2-yl)amine under controlled conditions, often in an aqueous or organic solvent medium.
- The reaction selectively replaces the chlorine at position 2 with the bis(propan-2-yl)amino group, while chlorines at positions 4 and 6 remain intact.
Representative One-Pot Synthesis Example
A patented one-pot process illustrates the integration of these steps:
| Step | Description | Conditions | Yield / Outcome |
|---|---|---|---|
| 1 | Cyclization of aminomalonic ester with guanidine | Methanol, sodium methoxide, reflux 16 h | 2,5-diamino-4,6-dihydroxypyrimidine intermediate |
| 2 | Acidification with HCl gas | Warm suspension | Prepares for chlorination |
| 3 | Distillation with toluene addition | Methanol removal | Concentration of intermediate |
| 4 | Chlorination with POCl3 and DMF | 80°C, 17.5 h | 4,6-dichloropyrimidine derivative |
| 5 | Neutralization and filtration | K2CO3 aqueous solution, pH 7 | Isolation of pure product (85% yield) |
Analytical and Characterization Data
- The intermediates and final products are characterized by ^1H-NMR, showing characteristic singlets and multiplets corresponding to pyrimidine protons and isopropyl groups.
- Purity is typically confirmed by HPLC and elemental analysis.
- For example, ^1H-NMR (DMSO, 300 MHz) of a related intermediate shows signals at δ 7.55 (s, 1H), 3.2–3.7 (m, 4H), and 1.5–1.8 (m, 6H), consistent with the expected structure.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Aminomalonic ester, guanidine, sodium methoxide, MeOH, reflux | Pyrimidine ring formation |
| Acidification | HCl gas | Intermediate protonation |
| Solvent removal | Distillation with toluene | Concentration of intermediate |
| Chlorination | POCl3, DMF, 80°C, 17.5 h | Introduction of Cl at 4,6 positions |
| Amino substitution | Bis(propan-2-yl)amine, suitable solvent | Substitution at position 2 |
| Carboxylic acid introduction | Aqueous carboxylic acid or hydrolysis | Installation of COOH group |
Research Findings and Considerations
- The use of phosphoryl chloride and dimethylformamide in chlorination is well-established for selective halogenation on pyrimidine rings.
- The cyclization step is sensitive to base strength and temperature; sodium methoxide in methanol provides a good balance for effective ring closure.
- Substitution with bulky amines like bis(propan-2-yl)amine requires controlled conditions to avoid polysubstitution or degradation.
- Hydrolysis or carboxylation steps must be carefully monitored to prevent overreaction or side product formation.
- The overall process yields high-purity products (typically >85%) with reproducible results, suitable for further pharmaceutical or agrochemical applications.
Q & A
Q. What critical physical-chemical properties of 2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid are essential for experimental design?
The compound’s molecular weight (292.162 g/mol), boiling point (408.0±55.0 °C), and density (1.3±0.1 g/cm³) influence solvent selection, reaction scalability, and purification strategies. Its low vapor pressure (0.0±1.0 mmHg at 25°C) suggests minimal volatility under standard conditions, requiring closed-system handling to avoid aerosolization. Storage at -20°C ensures long-term stability, while short-term use at -4°C prevents degradation .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂N₃O₂ |
| Molecular Weight | 292.162 g/mol |
| Boiling Point | 408.0±55.0 °C |
| Density | 1.3±0.1 g/cm³ |
| Storage Conditions | -20°C (long-term) |
Q. What safety protocols are mandatory during synthesis or handling?
- Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood or glovebox to prevent inhalation or skin contact.
- Avoid aqueous workups unless stability data confirm compatibility.
- Dispose of waste via certified hazardous chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Factorial Design: Systematically vary parameters (temperature: 80–120°C; solvent: DMF vs. THF; catalyst: Pd(PPh₃)₄ vs. CuI).
- Monitoring: Use HPLC or LC-MS to track intermediate formation and byproducts (e.g., dechlorinated derivatives).
- Purification: Employ gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product (>95%) .
Q. How should conflicting reactivity data for the dichloropyrimidine moiety be resolved?
- Controlled Replicates: Conduct reactions under inert (N₂/Ar) vs. aerobic conditions to assess oxygen sensitivity.
- Kinetic Studies: Use ¹H NMR to monitor substituent effects on reaction rates (e.g., Suzuki coupling vs. nucleophilic substitution).
- Cross-Referencing: Compare with analogous systems (e.g., 5-amino-4,6-dichloropyrimidine, where amino groups alter electron density) .
Q. Which computational methods predict biological interaction mechanisms?
- Docking Simulations: Use the InChIKey (
PLZNSPAYIDLWRE-UHFFFAOYSA-N) to model binding affinities with target enzymes (e.g., kinases) in software like AutoDock Vina. - DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., C4/C6 chloro groups) for functionalization.
- MD Simulations: Assess solvation dynamics in aqueous vs. lipid environments to predict bioavailability .
Q. What methodologies validate structural integrity post-synthesis?
- ¹H/¹³C NMR: Compare experimental shifts with predicted spectra (ChemDraw or ACD/Labs).
- HRMS: Confirm molecular ion ([M+H]⁺ at m/z 293.155) and isotopic patterns (Cl₂ signature).
- IR Spectroscopy: Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can solubility discrepancies across studies be addressed?
- Shake-Flask Method: Measure equilibrium solubility in buffered solutions (pH 2–7.4) at 25°C.
- HPLC-UV Quantification: Use calibration curves to compare solubility in DMSO, EtOH, and aqueous buffers.
- Literature Cross-Validation: Reconcile data with structurally similar compounds (e.g., 4-hydroxy-3-methoxycinnamaldehyde solubility trends) .
Methodological Notes
- Experimental Design: Prioritize reproducibility by documenting solvent lot numbers, humidity, and equipment calibration.
- Data Contradictions: Use statistical tools (ANOVA, t-tests) to assess significance of outliers in replicate experiments.
- Theoretical Frameworks: Align hypothesis testing with established reaction mechanisms (e.g., SNAr for chloro-substituted pyrimidines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
